

Technical Support Center: L-152,804 In Vivo Experiments

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Compound of Interest

Compound Name: L 152804

Cat. No.: B1673691

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-152,804 in in vivo experiments. The information is tailored to address specific issues that may be encountered during experimental procedures.

General Information

L-152,804 is a potent, selective, and orally active non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.^{[1][2][3]} It is a valuable tool for investigating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis.^{[1][2][4]}

Physicochemical Properties

Property	Value	Source
Molecular Weight	366.46 g/mol	^{[2][3]}
Formula	C ₂₃ H ₂₆ O ₄	^{[2][3]}
CAS Number	6508-43-6	^{[2][3]}
Purity	≥98%	^{[2][3]}
Solubility	Soluble to 100 mM in DMSO	^{[2][3]}
Storage	Desiccate at +4°C	^[2]

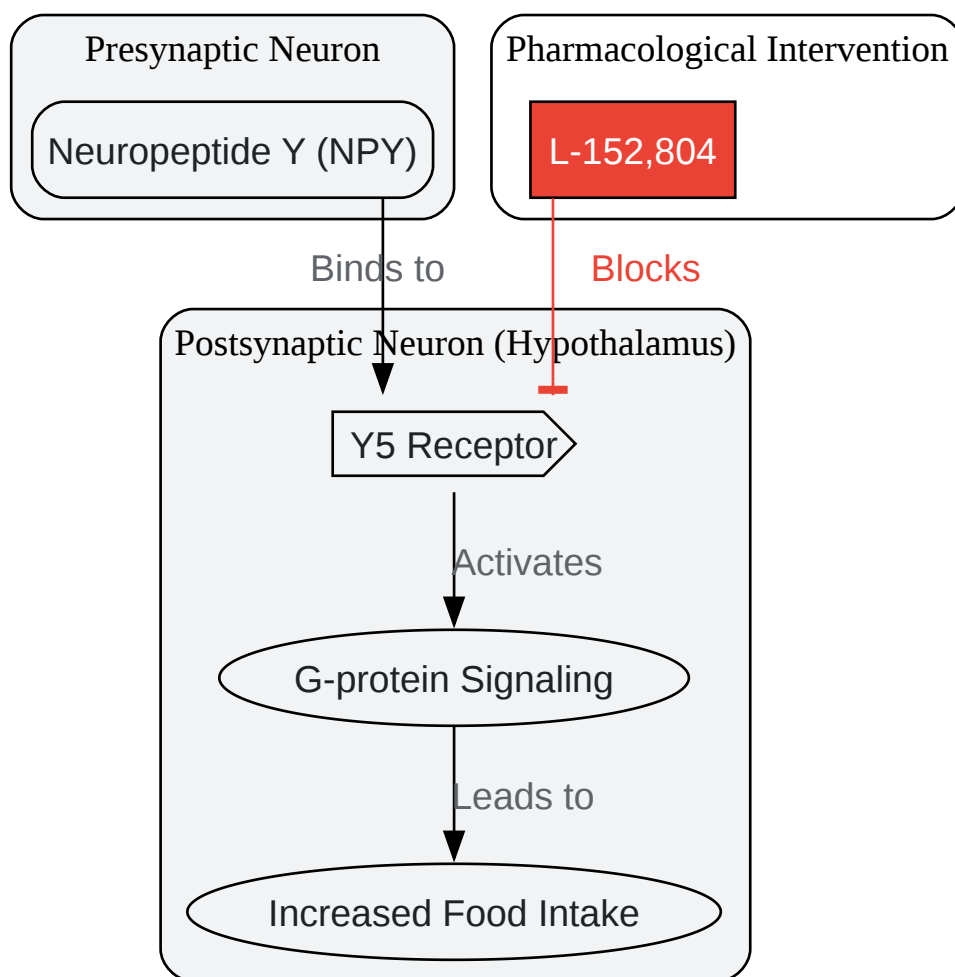
Receptor Binding Affinity and Selectivity

L-152,804 exhibits high affinity for the NPY Y5 receptor and has been shown to be highly selective over other NPY receptor subtypes.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Receptor	K _i (nM)	Selectivity	Source
Human Y5	26	-	[1] [5]
Rat Y5	31	-	[1] [5]
Human Y1	>10,000	>380-fold	[1] [5]
Human Y2	>10,000	>380-fold	[1] [5]
Human Y4	>10,000	>380-fold	[1] [5]

Mechanism of Action: NPY Y5 Receptor Antagonism

Neuropeptide Y (NPY) is a key neurotransmitter involved in appetite regulation. When NPY binds to the Y5 receptor in the hypothalamus, it triggers a signaling cascade that leads to an increase in food intake. L-152,804 acts as a competitive antagonist at the Y5 receptor, blocking NPY from binding and thereby inhibiting its orexigenic (appetite-stimulating) effects.



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Caption: Mechanism of L-152,804 as a Y5 receptor antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: How should I prepare L-152,804 for oral administration in rodents?

A1: L-152,804 is soluble in DMSO, but using high concentrations of DMSO for in vivo studies can be toxic. A common issue is the precipitation of the compound when a DMSO stock is diluted into an aqueous vehicle.

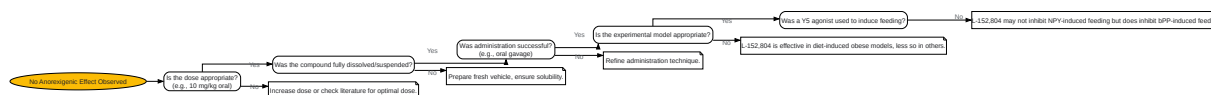
Recommended Vehicle: A suspension or solution can be prepared. A suggested vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Preparation Protocol:

- First, dissolve L-152,804 in DMSO to create a concentrated stock solution.
- In a separate tube, mix the PEG300, Tween-80, and saline.
- Slowly add the DMSO stock solution to the aqueous mixture while vortexing to prevent precipitation.
- If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[6]
- It is recommended to prepare the working solution fresh on the day of the experiment.[6]

Q2: I am not observing the expected anorexigenic (appetite-reducing) effect. What could be the problem?

A2: Several factors could contribute to a lack of efficacy. Here is a troubleshooting guide:



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Caption: Troubleshooting logic for lack of anorexigenic effect.

- **Dose and Route:** Ensure you are using an effective dose and route of administration. Oral administration at 10 mg/kg has been shown to be effective at inhibiting food intake evoked by a Y5 agonist.[1][5]
- **Compound Stability and Solubility:** L-152,804 should be stored desiccated at +4°C.[2][3] Ensure the compound is fully dissolved or homogenously suspended in your vehicle before administration.
- **Experimental Model:** The anorexigenic effects of L-152,804 are most pronounced in models of diet-induced obesity.[2][4] It may not significantly affect food intake in lean animals on a standard diet.[4]
- **Stimulus for Feeding:** L-152,804 has been shown to inhibit food intake induced by bovine pancreatic polypeptide (bPP), a Y4/Y5 agonist.[1][5] However, it may not significantly inhibit feeding induced by intracerebroventricular (i.c.v.) administration of NPY, which also acts on Y1 and Y2 receptors.[1][5]

Q3: What are the expected pharmacokinetic properties of L-152,804?

A3: L-152,804 is characterized as being orally bioavailable and brain-penetrant.[1][5] Oral administration in rats leads to a time- and dose-dependent increase in Y5 receptor occupancy in the brain.[5] This indicates that the compound can cross the blood-brain barrier to exert its effects centrally.

Q4: Are there any known off-target effects I should be aware of?

A4: L-152,804 is a highly selective Y5 receptor antagonist. It shows over 300-fold selectivity for the Y5 receptor compared to Y1, Y2, and Y4 receptors.[2][3] At a concentration of 10 μ M, it did not show significant affinity for these other receptor subtypes.[1][5] This high selectivity minimizes the likelihood of off-target effects mediated by other NPY receptors.

Experimental Protocols

Protocol: Inhibition of bPP-Induced Feeding in Satiated Rats

This protocol is adapted from studies demonstrating the in vivo efficacy of L-152,804.^{[1][5]}

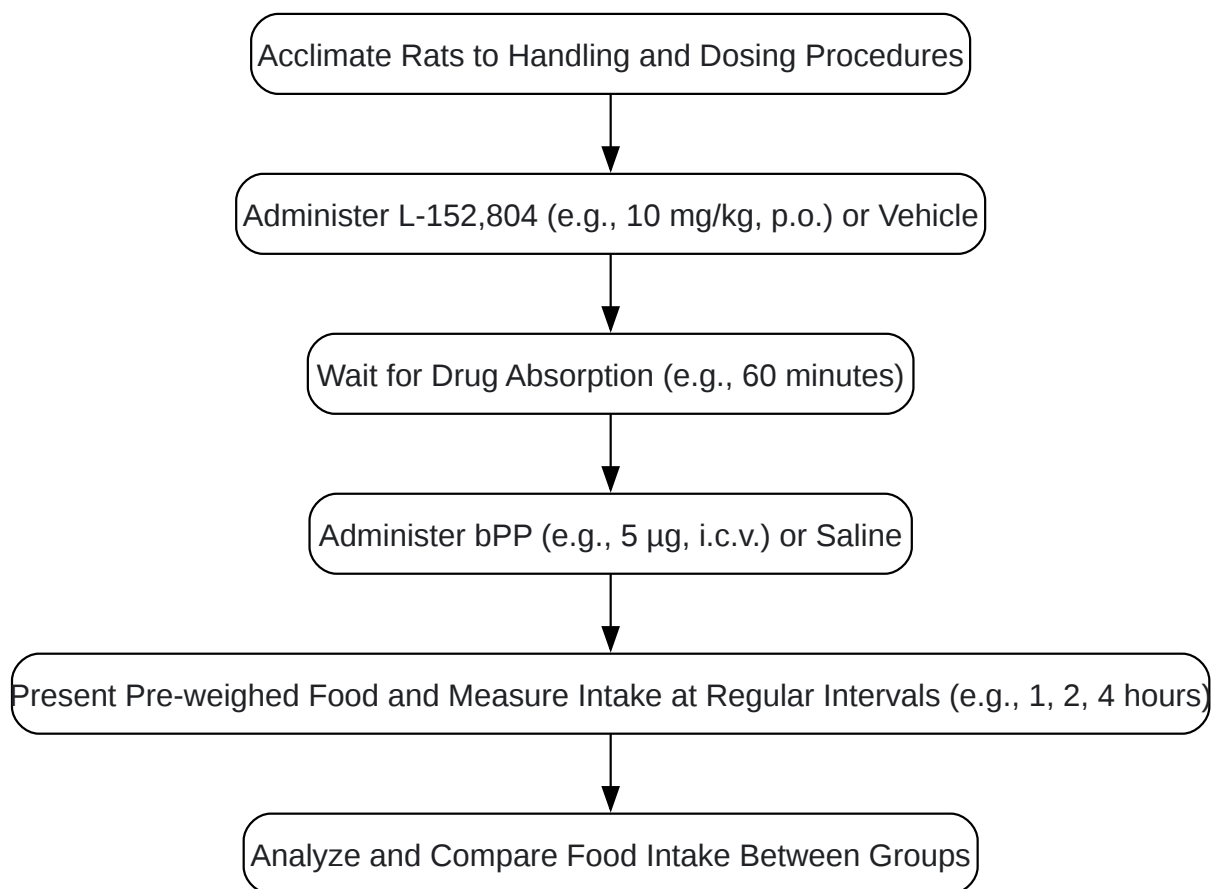
1. Animals:

- Male Sprague-Dawley rats.
- House individually and acclimate to the experimental conditions.
- Maintain on a standard diet and water ad libitum.

2. Materials:

- L-152,804
- Bovine pancreatic polypeptide (bPP)
- Vehicle for L-152,804 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Saline for bPP
- Oral gavage needles
- Intracerebroventricular (i.c.v.) injection supplies (if applicable)

3. Experimental Workflow:



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Caption: Workflow for an in vivo feeding study with L-152,804.

4. Procedure:

- **Habituation:** For several days prior to the experiment, habituate the animals to the oral gavage procedure using the vehicle solution.
- **Fasting:** Ensure animals are satiated (have free access to food) before the experiment begins.
- **L-152,804 Administration:** Administer L-152,804 or vehicle via oral gavage at the desired dose (e.g., 10 mg/kg).

- **Pre-treatment Time:** Allow for drug absorption. A pre-treatment time of 60 minutes is suggested.
 - **Agonist Administration:** Administer bPP (a Y5 receptor agonist) or saline via i.c.v. injection to stimulate feeding.
 - **Food Intake Measurement:** Immediately after agonist administration, present a pre-weighed amount of food. Measure the amount of food consumed at specified time points (e.g., 1, 2, and 4 hours).
 - **Data Analysis:** Compare the food intake between the different treatment groups (Vehicle + Saline, Vehicle + bPP, L-152,804 + bPP) using appropriate statistical methods (e.g., ANOVA).
5. **Expected Outcome:** Rats treated with bPP should show a significant increase in food intake compared to the saline group. Pre-treatment with L-152,804 is expected to significantly inhibit the bPP-induced increase in food consumption.^{[1][5]}

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